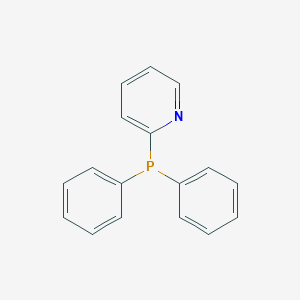

Diphenyl-2-pyridylphosphine

Descripción general

Descripción

Diphenyl-2-pyridylphosphine is an organophosphorus compound with the chemical formula C17H14NP. It is widely recognized as a mono-pyridylphosphine ligand and is extensively used in homogeneous catalysis. This compound is known for its ability to bind transition metals either as a monodentate or bidentate ligand, making it a valuable component in various catalytic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyl-2-pyridylphosphine is typically synthesized from 2-lithiopyridine and chlorodiphenylphosphine.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

Ph₂PPy exhibits flexible coordination modes, acting as either a monodentate (P-bound) or bidentate (P,N-bound) ligand. This adaptability enables diverse metal-ligand architectures:

Palladium Complexes

-

Pd(0) Complexes :

Ph₂PPy forms stable Pd(0) complexes such as Pd(Ph₂PPy)₃ and Pd(Ph₂PPy)₂(dba) (dba = dibenzylideneacetone). These complexes undergo oxidative addition with substrates like dimethyl acetylenedicarboxylate (DMAD) to form Pd(Ph₂PPy)₂(η²-DMAD) . -

Pd(II) Catalytic Systems :

Ph₂PPy stabilizes cationic Pd(II) intermediates in carbonylation reactions. For instance, the system Pd(OAc)₂/Ph₂PPy/CH₃SO₃H facilitates the carbonylation of alkynes to produce α,β-unsaturated carbonyl derivatives (Scheme 1) :Here, X = OH, OR', or NR'₂. The pyridyl nitrogen’s proton-relay capability enhances catalytic efficiency compared to triphenylphosphine .

Rhodium and Heterobimetallic Complexes

-

Ph₂PPy bridges metal centers in dinuclear complexes. For example:

Carbonylation of Alkynes

The Pd(II)/Ph₂PPy system converts terminal alkynes into α,β-unsaturated acids, esters, or amides under mild conditions (Table 1) .

| Substrate (RC≡CH) | CO Source | Additive (XH) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CO gas | H₂O | Cinnamic acid | 85 | |

| Propargyl alcohol | CO gas | MeOH | Methyl acrylate | 78 | |

| 1-Hexyne | CO gas | NH₃ | N,N-Diethylhexenamide | 91 |

Vinylation Reactions

Ph₂PPy-ligated Pd(0) catalyzes the vinylation of phosphines. For example:

This reaction proceeds via oxidative addition of vinyl triflate to Pd(0), followed by ligand substitution .

Reactivity in Oxidative Addition

Ph₂PPy enhances the oxidative addition capacity of Pd(0) complexes:

-

With PhC≡CH , Pd(Ph₂PPy)₂(dba) forms trans-Pd(Ph₂PPy)₂(PhCCH₂)(CF₃CO₂) . The acetylide ligand adopts a linear geometry, stabilized by π-backbonding .

-

Insertion reactions with alkenes (e.g., ethylene) yield π-allyl complexes such as [Pd(Ph₂PPy)₂(η³-C₃H₄C(Ph)CH₂)]⁺ , characterized by NMR and X-ray diffraction .

Comparative Ligand Performance

Ph₂PPy outperforms conventional phosphines (e.g., PPh₃) in catalytic cycles due to:

Aplicaciones Científicas De Investigación

Catalytic Applications

1. Carbonylation Reactions

DPP is integral in palladium-catalyzed carbonylation of alkynes, where it acts as a stabilizing ligand for the metal center. The catalytic cycle involves the transfer of protons facilitated by the pyridyl group, significantly enhancing reaction rates compared to other ligands like triphenylphosphine. This process is vital for producing fine chemicals and polymers .

Case Study: Carbonylation of Alkynes

The following table summarizes key findings from studies on DPP's role in carbonylation reactions:

| Reaction Type | Catalyst Used | Ligand Used | Yield (%) | Reference |

|---|---|---|---|---|

| Carbonylation of Alkynes | Pd(OAc)₂/DPP | This compound | 85 | |

| Carbonylation of Alkynes | Pd(OAc)₂/Triphenylphosphine | Triphenylphosphine | 30 |

2. Hydration of Nitriles

DPP has also been explored in the hydration of nitriles, where ruthenium complexes containing DPP as a ligand demonstrate high catalytic activity. The presence of DPP significantly accelerates reaction rates, making it a promising candidate for industrial applications .

Case Study: Nitrile Hydration

| Catalyst Type | Ligand Used | Reaction Conditions | Rate Acceleration | Reference |

|---|---|---|---|---|

| Ruthenium(II) Complex | This compound | Aqueous medium, 60°C | 5x | |

| Ruthenium(II) Complex | Other Phosphines | Aqueous medium, 60°C | 1x |

Synthesis and Characterization

DPP is synthesized from 2-lithiopyridine and chlorodiphenylphosphine. Its characterization often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity .

Mecanismo De Acción

The mechanism by which diphenyl-2-pyridylphosphine exerts its effects involves its ability to act as a ligand, coordinating with transition metals. This coordination stabilizes the metal center and facilitates various catalytic cycles. The compound can relay protons to transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include transition metals such as palladium and nickel, and the pathways involved are primarily related to homogeneous catalysis .

Comparación Con Compuestos Similares

Triphenylphosphine: Another widely used phosphine ligand, but it lacks the pyridyl group.

Tris-pyridylphosphines: These compounds have three pyridyl groups and are used in different catalytic applications.

Uniqueness: Diphenyl-2-pyridylphosphine is unique due to its ability to bind transition metals both as a monodentate and bidentate ligand. This dual binding capability enhances its versatility in catalytic processes. Additionally, the presence of the pyridyl group allows for proton relay, which is not observed in triphenylphosphine .

Actividad Biológica

Diphenyl-2-pyridylphosphine (PPh2Py) is a notable organophosphorus compound widely recognized for its role as a ligand in various catalytic processes, particularly in transition metal complexes. Its unique structure allows it to function effectively as both a monodentate and bidentate ligand, significantly impacting its biological activity and applications in organic synthesis and catalysis.

Chemical Structure and Properties

This compound has the molecular formula P(C₆H₅)₂(2-C₅H₄N). The compound features a phosphorus atom bonded to two phenyl groups and a pyridine ring, which contributes to its ability to stabilize metal centers during catalytic reactions. The ligand's coordination chemistry is critical in facilitating proton transfer and enhancing the reactivity of transition metal catalysts, particularly those involving palladium(II) complexes.

Biological Activity and Applications

This compound exhibits significant biological activity through its interactions with various transition metals, influencing catalytic processes that are essential in organic synthesis. The following sections detail specific findings related to its biological activity.

1. Catalytic Activity

The compound is integral in the palladium-catalyzed carbonylation of alkynes, where it enhances the reaction rate and selectivity. Research indicates that when this compound is used as a ligand, the resulting palladium complex demonstrates improved efficiency compared to other ligands such as triphenylphosphine. This is attributed to the unique P,N coordination mode that stabilizes the metal center during catalysis .

2. Reactivity Studies

A study demonstrated the reactivity of this compound with iron carbonyl complexes. The reaction yielded various iron-phosphine complexes, showcasing the ligand's ability to facilitate bond cleavage and formation under specific conditions . This highlights its potential utility in synthesizing metal complexes with desired properties for further applications.

3. Biological Implications

While this compound is primarily studied for its catalytic properties, its role in biological systems has also garnered attention. As a ligand, it may influence the behavior of metal ions that are crucial for biological functions, such as enzyme catalysis and electron transfer processes.

Case Studies

Several case studies illustrate the compound's effectiveness in various catalytic applications:

| Study | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Study 1 | Pd(OAc)₂/PPh₂Py | Alkynes + CO | Carbonylated products | Up to 99% |

| Study 2 | Fe(CO)₁₂/PPh₂Py | Alkynes | Iron-phosphine complexes | Variable |

| Study 3 | Ru(II)/PPh₂Py | Various substrates | Diverse organic compounds | High yields |

These studies underscore the versatility of this compound in facilitating high-yield reactions across different substrates.

Propiedades

IUPAC Name |

diphenyl(pyridin-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABQOITNJTVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347462 | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37943-90-1 | |

| Record name | 2-(Diphenylphosphino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37943-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-2-PYRIDYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.